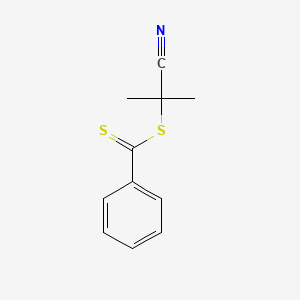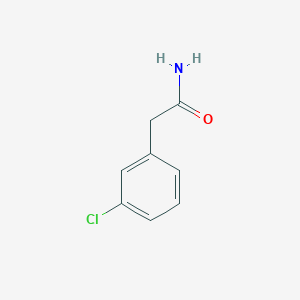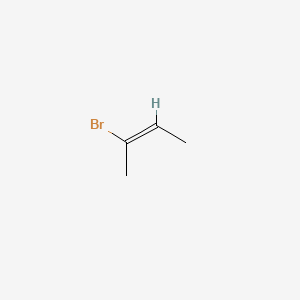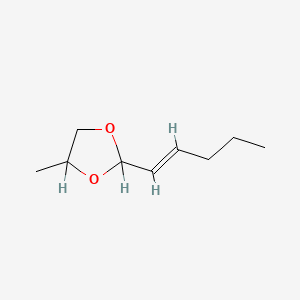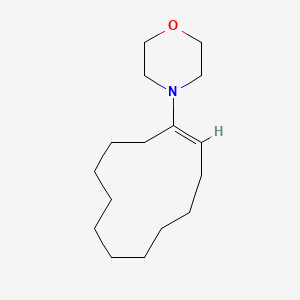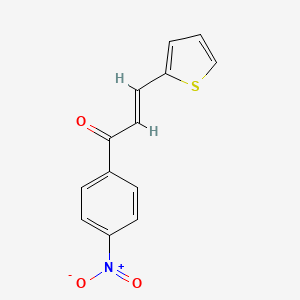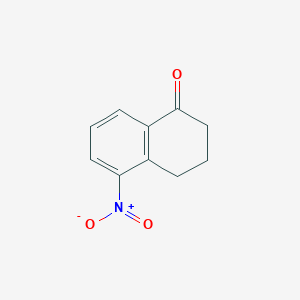
5-硝基-3,4-二氢萘-1(2H)-酮
描述
5-Nitro-3,4-dihydronaphthalen-1(2H)-one (5-N-3,4-DHN) is a chemical compound that has been studied in recent years for its potential applications in a variety of scientific research fields. This compound has been found to possess several unique properties, such as its ability to act as an inhibitor of certain enzymes, and its ability to interact with certain proteins. In
科学研究应用
合成和化学转化
制备和亲电取代:5-硝基-3,4-二氢萘-1(2H)-酮可通过多阶段工艺制备,包括溴化、甲酰化、乙酰化和锂化。硝化反应产生硝基衍生物的混合物,其中 5-硝基衍生物通过转化为溴代化合物得到证实 (Clarke, Gregory & Scrowston, 1973).
四硝基甲烷的光化学硝化:某些萘衍生物与四硝基甲烷的光解会导致硝基萘和各种加合物形成,表明合成多种硝基芳香族化合物的潜力 (Butts 等,1994).
取代衍生物的一锅法合成:合成取代的 3,4-二氢萘-1(2H)-酮的一种新方法涉及使用 Pd(PPh3)4/AgOAc 催化体系,突出了一种制备多种衍生物的有效方法 (Liu 等,2012).
生物和环境影响
生物系统中的代谢:对 1-硝基萘(一种相关化合物)在大鼠肝和肺组织中的代谢的研究提供了对亲电代谢物形成及其与谷胱甘肽结合的见解。该研究对于理解硝基芳香族化合物在生物系统中的生物转化和潜在毒理学影响至关重要 (Watt 等,1999;Watt & Buckpitt,2000).
抗菌和抗真菌特性:结构与 5-硝基-3,4-二氢萘-1(2H)-酮相似的硝基萘已被发现具有显着的抗菌、抗真菌和抗藻特性,表明在开发新型抗菌剂中具有潜在应用 (Krohn 等,2008).
先进材料和应用
金属诱导的热异构化:对二氢萘衍生物(包括与 5-硝基-3,4-二氢萘-1(2H)-酮相似的衍生物)的铬三羰基配合物的研究揭示了涉及氢原子的金属诱导热异构化的见解。该研究有助于理解过渡金属催化的反应及其在材料科学和催化中的潜在应用 (Oprunenko, Gloriozov & Lemenovskii, 2007).
用于药物化学的功能化衍生物的合成:功能化的 3,4-二氢萘-1(2H)-酮的合成,可能包括硝基取代衍生物,对药物化学具有影响,特别是对于开发具有特定生物活性的化合物 (Enders, Wang & Bats, 2009).
具有抗菌和抗增殖活性的金属配合物:3,4-二氢萘-1(2H)-酮的席夫碱金属配合物表现出显着的抗菌和抗增殖活性,表明在开发新的治疗剂方面具有潜在应用 (Osowole, 2012).
属性
IUPAC Name |
5-nitro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWAFNCOABMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2[N+](=O)[O-])C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437471 | |
| Record name | 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
51114-73-9 | |
| Record name | 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



